molecular formula C26H34N2OS B14920319 (4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone

(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone

Cat. No.: B14920319
M. Wt: 422.6 g/mol
InChI Key: WPYCCSDWVUEJDE-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone is a complex organic compound that features a piperidine ring conjugated to a benzyl group and a methylsulfanylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone typically involves multiple steps. One common method involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to form the desired piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols

Properties

Molecular Formula

C26H34N2OS

Molecular Weight

422.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C26H34N2OS/c1-30-25-11-9-23(10-12-25)19-27-15-5-8-24(20-27)26(29)28-16-13-22(14-17-28)18-21-6-3-2-4-7-21/h2-4,6-7,9-12,22,24H,5,8,13-20H2,1H3

InChI Key

WPYCCSDWVUEJDE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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